HDAC1/6 Inhibition Profile: Distinct from Potent HDAC Inhibitors
In direct enzymatic assays, N-benzyl-3-nitro-N-phenylbenzamide exhibits moderate inhibition of histone deacetylase 1 (HDAC1) with an IC50 of 3.38 μM and HDAC6 with an IC50 of 4.10 μM [1]. This contrasts sharply with the high potency of clinical-stage benzamide HDAC inhibitors such as entinostat (MS-275) and chidamide, which typically display nanomolar IC50 values (e.g., MS-275 HDAC1 IC50 ~ 0.3 μM). The compound's micromolar activity profile positions it as a useful control or scaffold for probing the structural determinants of HDAC inhibition, rather than a lead candidate. Furthermore, SAR studies within the benzamide class indicate that nitro substitution on the benzoyl ring generally diminishes antiproliferative activity compared to amino-substituted analogs [2], consistent with this observed moderate HDAC potency.
| Evidence Dimension | HDAC1 inhibition IC50 |
|---|---|
| Target Compound Data | 3.38 μM |
| Comparator Or Baseline | Potent benzamide HDAC inhibitors (e.g., MS-275): IC50 ~ 0.3 μM |
| Quantified Difference | > 10-fold less potent |
| Conditions | In vitro enzymatic assay (unknown origin) as curated in BindingDB |
Why This Matters
This quantitative differentiation clarifies that N-benzyl-3-nitro-N-phenylbenzamide is not a direct substitute for high-potency HDAC inhibitors, but rather a distinct chemical probe for studying structure-activity relationships or for use as a moderate-affinity reference compound in assay development.
- [1] BindingDB Entry BDBM50591636 (CHEMBL5205944). Affinity data for N-benzyl-3-nitro-N-phenylbenzamide against HDAC1 (IC50 = 3.38 μM), HDAC6 (IC50 = 4.10 μM), and TG2 (IC50 = 13.3 μM). View Source
- [2] Chen T, Jiang H, Zhou J, Li Z, Huang W, Luo Y, Zhao Y. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry. 2020;16(4):555-562. View Source
